molecular formula C11H13ClN2 B1430326 8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline CAS No. 1541583-91-8

8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1430326
CAS No.: 1541583-91-8
M. Wt: 208.69 g/mol
InChI Key: FXZXLJSCVFWABV-UHFFFAOYSA-N
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Description

8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline: is a chemical compound with the molecular formula C₁₁H₁₃ClN₂ and a molecular weight of 208.69 g/mol . This compound is characterized by its unique structure, which includes a chloro group, a cyclopropyl group, and a tetrahydroquinoxaline core. It is primarily used for research purposes in various scientific fields.

Scientific Research Applications

Chemistry: 8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique structure makes it a valuable component in the synthesis of high-performance polymers and other materials.

Safety and Hazards

Handling “8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline” requires precautions. It should be kept away from heat, sparks, open flames, and hot surfaces. Contact with air and water should be avoided due to potential violent reactions and possible flash fire. It should be handled under inert gas and protected from moisture. The container should be kept tightly closed and stored in the original container. It should not be subjected to grinding, shock, or friction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.

    Chlorination: The chloro group can be introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of tetrahydroquinoxaline derivatives with reduced functional groups.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups replacing the chloro group.

Mechanism of Action

The mechanism of action of 8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The chloro and cyclopropyl groups may play a role in modulating the compound’s activity and binding affinity to its targets.

Comparison with Similar Compounds

    1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline: Lacks the chloro group, which may result in different chemical and biological properties.

    8-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and applications.

Uniqueness: 8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of both the chloro and cyclopropyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-4-cyclopropyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c12-9-2-1-3-10-11(9)14(7-6-13-10)8-4-5-8/h1-3,8,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZXLJSCVFWABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNC3=C2C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 2
8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 3
8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 4
8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 5
8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 6
8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

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